molecular formula C9H9N3O B8522345 (3-(1H-1,2,3-triazol-1-yl)phenyl)methanol

(3-(1H-1,2,3-triazol-1-yl)phenyl)methanol

Cat. No.: B8522345
M. Wt: 175.19 g/mol
InChI Key: IZLUFJKIUCTXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-1,2,3-triazol-1-yl)phenyl)methanol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[3-(triazol-1-yl)phenyl]methanol

InChI

InChI=1S/C9H9N3O/c13-7-8-2-1-3-9(6-8)12-5-4-10-11-12/h1-6,13H,7H2

InChI Key

IZLUFJKIUCTXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of the minor isomer 3-(1H-1,2,3-triazol-1-yl)benzoic acid (210 mg; 1.11 mmol) in anh. THF (3 ml) was treated dropwise with a BH3.THF (1.0 M in THF; 2.77 ml; 2.77 mmol), and this mixture was stirred at 0° C., under nitrogen, for 1 h, and then at rt for 17 h. The resulting reaction mixture was then cooled to 0° C., and treated successively with MeOH (10 ml) and water (10 ml). The organic solvents were removed under reduced pressure, and the resulting aq. layer was extracted with DCM (3×10 ml). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (3-(1H-1,2,3-triazol-1-yl)phenyl)methanol as a pale yellow solid. LC-MS (conditions A): tR=0.38 min.; [M+H]+: 176.18 g/mol.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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